N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0767199
InChI:
InChI=1S/C17H20N2O3S/c1-11(2)9-10-18-23(21,22)15-8-7-14-16-12(15)5-4-6-13(16)17(20)19(14)3/h4-8,11,18H,9-10H2,1-3H3
SMILES:
CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C
Molecular Formula:
C17H20N2O3S
Molecular Weight:
332.4 g/mol
N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS No.:
Cat. No.: VC0767199
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O3S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-methyl-N-(3-methylbutyl)-2-oxobenzo[cd]indole-6-sulfonamide |
| Standard InChI | InChI=1S/C17H20N2O3S/c1-11(2)9-10-18-23(21,22)15-8-7-14-16-12(15)5-4-6-13(16)17(20)19(14)3/h4-8,11,18H,9-10H2,1-3H3 |
| Standard InChI Key | NKJRIRFHJZUCFO-UHFFFAOYSA-N |
| SMILES | CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
| Canonical SMILES | CC(C)CCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator